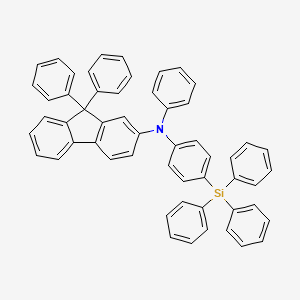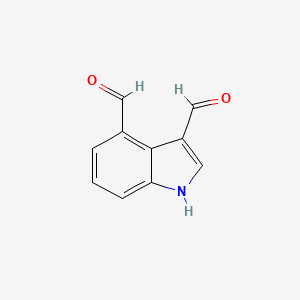
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups attached to a fluoren-2-amine core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the fluoren-2-amine core, followed by the introduction of triphenylsilyl and triphenyl groups through substitution reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine can be compared with other similar compounds, such as:
N,9,9-Triphenyl-9H-fluoren-2-amine: Lacks the triphenylsilyl group, resulting in different chemical and physical properties.
N,9,9-Triphenyl-9H-fluoren-3-amine: Differing position of the amine group affects its reactivity and applications.
N,9,9-Triphenyl-9H-fluoren-4-amine:
The presence of the triphenylsilyl group in this compound imparts unique characteristics, such as increased steric hindrance and altered electronic properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C55H41NSi |
|---|---|
Molekulargewicht |
744.0 g/mol |
IUPAC-Name |
N,9,9-triphenyl-N-(4-triphenylsilylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C55H41NSi/c1-7-21-42(22-8-1)55(43-23-9-2-10-24-43)53-34-20-19-33-51(53)52-40-37-46(41-54(52)55)56(44-25-11-3-12-26-44)45-35-38-50(39-36-45)57(47-27-13-4-14-28-47,48-29-15-5-16-30-48)49-31-17-6-18-32-49/h1-41H |
InChI-Schlüssel |
PNWDTJBOZMILDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)


![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)




![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
